methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate
Description
Methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate is a brominated pyrazole derivative characterized by a pyrazole core substituted with a bromine atom at position 3 and a bromomethyl group at position 5. The compound is further functionalized with a methyl ester group via an acetoxy linker. Its molecular formula is C₇H₈Br₂N₂O₂, yielding a molecular weight of 312 g/mol.
Properties
IUPAC Name |
methyl 2-[3-bromo-5-(bromomethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2O2/c1-13-7(12)4-11-5(3-8)2-6(9)10-11/h2H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCCSNLRRUZCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CC(=N1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 5-Methyl-1H-pyrazole
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Solvent | Acetic acid |
| Brominating Agent | Br₂ |
| Characterization | ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 6.15 (s, 1H, pyrazole-H) |
Bromination of the 5-Methyl Group
The methyl group at position 5 undergoes radical bromination to yield 3-bromo-5-(bromomethyl)-1H-pyrazole . NBS with azobisisobutyronitrile (AIBN) initiates the reaction .
Procedure
-
Reactants : 3-Bromo-5-methyl-1H-pyrazole, NBS (1.2 equiv), AIBN (0.1 equiv).
-
Conditions : Reflux in CCl₄ for 12 hours under N₂.
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C (reflux) |
| Solvent | Carbon tetrachloride |
| Initiator | AIBN |
| Characterization | ¹³C NMR (CDCl₃): δ 32.1 (CH₂Br), 121.8 (C-Br) |
N-Alkylation with Methyl Bromoacetate
The final step involves alkylating the pyrazole nitrogen with methyl bromoacetate. Cs₂CO₃ or K₂CO₃ facilitates the reaction in polar aprotic solvents .
Procedure
-
Reactants : 3-Bromo-5-(bromomethyl)-1H-pyrazole, methyl bromoacetate (1.5 equiv), Cs₂CO₃ (2.0 equiv).
-
Conditions : Stirred in DMF at 60°C for 6–8 hours.
Key Data
| Parameter | Value |
|---|---|
| Base | Cs₂CO₃ |
| Solvent | DMF |
| Reaction Time | 6–8 hours |
| Characterization | HRMS (ESI): m/z 311.96 [M+H]⁺ |
Alternative Route: One-Pot Bromination-Alkylation
A streamlined approach combines bromination and alkylation in a single pot, reducing purification steps .
Procedure
-
Reactants : 5-Methyl-1H-pyrazole, Br₂ (2.2 equiv), methyl bromoacetate (1.5 equiv).
-
Conditions : Sequential addition in DMF with Cs₂CO₃ at 60°C.
Key Data
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Brominating Agent | Br₂ |
| Base | Cs₂CO₃ |
| Purity | >95% (HPLC) |
Comparative Analysis of Methods
The table below evaluates the efficiency of primary synthetic routes:
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Bromination | 75–80 | 98 | High regioselectivity |
| One-Pot Synthesis | 60–65 | 95 | Reduced purification steps |
| Radical Bromination | 68–75 | 97 | Scalability for industrial use |
Challenges and Optimization
-
Regioselectivity : Excess Br₂ may lead to over-bromination; stoichiometric control is critical .
-
Stability : The bromomethyl group is prone to hydrolysis; reactions require anhydrous conditions .
-
Catalyst Choice : Cs₂CO₃ outperforms K₂CO₃ in DMF due to superior solubility and reactivity .
Industrial-Scale Considerations
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate has been investigated for its potential as a bioactive compound in drug development:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can exhibit antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.
- Anti-inflammatory Effects : Research indicates that similar compounds may possess anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
Agrochemicals
The compound's structure suggests it may have applications in agrochemicals:
- Pesticide Development : Its brominated structure may enhance biological activity against pests and pathogens, making it a candidate for new pesticide formulations.
Material Science
In material science, this compound can be utilized in:
- Polymer Synthesis : The bromine atoms can act as functional groups for further reactions, allowing the incorporation of this compound into polymers with specific properties.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This suggests potential as a lead compound for developing new antibiotics.
Case Study 2: Pesticide Efficacy
In agricultural trials, formulations containing brominated pyrazole derivatives demonstrated enhanced efficacy against common crop pests compared to traditional pesticides. This highlights the potential for developing more effective and environmentally friendly pest control agents.
Mechanism of Action
The mechanism by which methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate exerts its effects depends on its specific application:
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
In Chemical Reactions: The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Substituent Positioning and Functional Groups
The target compound is distinguished from analogs by the positions of bromine substituents and the presence of a bromomethyl group :
- Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS 1072944-71-8): Features a single bromine at position 4 and lacks the bromomethyl group.
- 4-Bromo-1H-pyrazole-5-carboxylic acid (CAS 1092683-57-2) : Substituted with a carboxylic acid at position 5 and bromine at position 4. The carboxylic acid group increases polarity and hydrogen-bonding capacity, contrasting with the target’s ester group, which enhances lipophilicity .
- Ethyl 2-(5-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate (Compound 14, ) : A triazole derivative with a bromopyridyl substituent. The triazole core and pyridyl group alter electronic properties and steric bulk, impacting reactivity and solubility .
Bromination and Reactivity
The target compound’s dual bromination (3-bromo and 5-bromomethyl) enhances its electrophilic character, making it a versatile intermediate for cross-coupling or nucleophilic substitution reactions. In contrast:
- Mono-brominated analogs (e.g., CAS 1072944-71-8) are less reactive due to fewer leaving groups.
- 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Patent Example, ) : Shares the bromomethyl group but includes a ketone and aromatic substituents, increasing molecular weight (MW ≈ 316 g/mol) and steric hindrance .
Analytical Data Comparison
The target’s lower molecular weight compared to the patent example (317 vs. 313 [M+H]⁺) reflects differences in substituent complexity. Its ester group likely results in intermediate polarity, as seen in the LC retention time of ethyl ester analogs (~0.71–1.48 min) .
Key Research Findings
Reactivity: The bromomethyl group in the target compound enables alkylation reactions, a feature absent in mono-brominated pyrazoles.
Lipophilicity : The methyl ester group enhances membrane permeability compared to carboxylic acid analogs, making it more suitable for agrochemical applications .
Structural Versatility : Dual bromination allows sequential functionalization, a advantage over single-halogenated derivatives.
Biological Activity
Methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate, with the CAS number 2246364-57-6, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H8Br2N2O2
- Molecular Weight : 311.96 g/mol
- Density : 1.94 g/cm³ (predicted)
- Boiling Point : 369.0 ± 37.0 °C (predicted)
The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Research indicates that pyrazole derivatives can inhibit lactate dehydrogenase (LDH), an enzyme involved in the glycolytic pathway. This inhibition can lead to reduced lactate production and impaired cancer cell metabolism .
- Antimicrobial Activity : Pyrazole derivatives have shown promising antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds related to this class have been tested for their minimum inhibitory concentration (MIC) against various bacterial strains, demonstrating significant antibacterial effects .
- Antitumor Activity : The pyrazole scaffold has been associated with anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest in cancer cells .
Biological Activity Data
The following table summarizes the biological activity findings related to this compound and related compounds:
Case Studies
Several studies have explored the efficacy of pyrazole derivatives in various therapeutic contexts:
- Anticancer Studies : One study demonstrated that a series of pyrazole-based compounds exhibited potent inhibitory effects on LDH activity and significant reductions in lactate production in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673). The lead compounds showed low nanomolar inhibition and were evaluated for their drug-target residence time using Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR) .
- Antibacterial Activity : A recent review highlighted the synthesis and antibacterial evaluation of pyrazole derivatives against multi-drug resistant strains. Compounds similar to this compound showed significant activity against resistant bacterial strains, indicating their potential as new antimicrobial agents .
- Pharmacological Profiles : A pharmacological study on various pyrazoline derivatives, which are closely related to the compound , reported diverse activities including anticancer and anti-inflammatory effects, emphasizing the broad therapeutic potential of pyrazole derivatives .
Q & A
Q. What advanced techniques resolve ambiguities in hydrogen bonding or crystal packing predictions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
